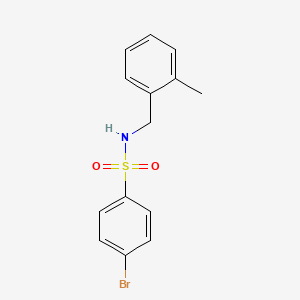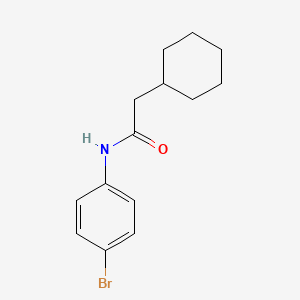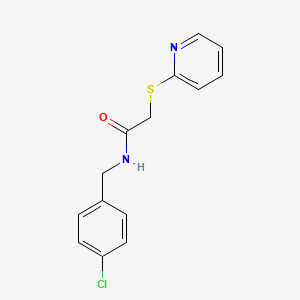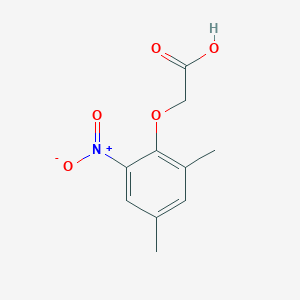
2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as PPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. PPQ is a heterocyclic compound that contains a quinoline ring system and two pyridine rings. It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.
Mecanismo De Acción
The mechanism of action of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide is not fully understood. In the case of its antimalarial activity, this compound is thought to act by inhibiting the heme detoxification pathway in the malaria parasite. This leads to the accumulation of toxic heme and ultimately leads to the death of the parasite. In the case of its herbicidal activity, this compound is thought to act by inhibiting the activity of an enzyme involved in the biosynthesis of chlorophyll, which leads to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animals and humans. However, its long-term effects on human health are not fully understood and require further investigation. In animals, this compound has been shown to exhibit some biochemical and physiological effects, including changes in liver enzymes and hematological parameters. These effects are generally reversible and do not appear to have any long-term consequences.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, and its long-term effects on human health are not fully understood.
Direcciones Futuras
There are several future directions for the study of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide. In medicine, this compound could be further explored as a potential candidate for the treatment of malaria. In agriculture, this compound could be further explored as a potential herbicide. In materials science, this compound could be further explored as a potential material for optoelectronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on human health.
Métodos De Síntesis
The synthesis of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-amino-4-pyridinecarboxylic acid with 2-pyridinecarboxaldehyde in the presence of hydrazine hydrate and acetic acid. The reaction proceeds via the formation of an imine intermediate, which is then reduced to form this compound. The synthesis of this compound is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit antimalarial activity and is being explored as a potential candidate for the treatment of malaria. In agriculture, this compound has been shown to exhibit herbicidal activity and is being explored as a potential herbicide. In materials science, this compound has been shown to exhibit luminescent properties and is being explored as a potential material for optoelectronic devices.
Propiedades
IUPAC Name |
2-pyridin-4-yl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O/c27-21(26-24-14-16-5-3-4-10-23-16)18-13-20(15-8-11-22-12-9-15)25-19-7-2-1-6-17(18)19/h1-14H,(H,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMFOPZHDXETGS-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NN=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)N/N=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)
![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)


![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5865577.png)
![2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)
![6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5865586.png)

![methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5865591.png)


![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5865625.png)